ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate

Physicochemical profiling Lipophilicity Drug-likeness prediction

Sourcing authentic 3-cyanoquinoline analogs for kinase inhibitor screening is often hindered by scaffold redundancy and limited SAR data. This compound is the exact solution. - Unique SAR Probe: Its ethyl benzoate ester terminus and meta-substituted benzamide linker differentiate it from methyl ester and N-benzyl analogs, enabling deconvolution of esterase-mediated metabolism and cellular target engagement. - Validated Pharmacophore: Built on the 3-cyanoquinoline core, a scaffold with known sub-nanomolar EGFR/HER kinase inhibitors (IC50 0.03-2.4 nM), it is primed for oncology-focused screening decks. - Computational-Ready: Pre-calculated drug-like properties (logP 4.075, PSA 72.84 Ų, MW 428.49) facilitate immediate integration into molecular docking and ADME prediction workflows.

Molecular Formula C25H24N4O3
Molecular Weight 428.5 g/mol
CAS No. 1206987-93-0
Cat. No. B6580985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate
CAS1206987-93-0
Molecular FormulaC25H24N4O3
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N
InChIInChI=1S/C25H24N4O3/c1-2-32-25(31)18-6-5-7-20(14-18)28-24(30)17-10-12-29(13-11-17)23-19(15-26)16-27-22-9-4-3-8-21(22)23/h3-9,14,16-17H,2,10-13H2,1H3,(H,28,30)
InChIKeyQYPJPFJDIBJIFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate: Chemical Class and Scaffold Identity


Ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate (CAS 1206987-93-0) is a fully synthetic small molecule (MW 428.49 g/mol, formula C₂₅H₂₄N₄O₃) that belongs to the 3-cyanoquinoline-piperidine-4-carboxamide chemical class . The compound is currently listed as a screening compound in the ChemDiv catalog (Compound ID L483-0082) with calculated physicochemical parameters including logP 4.075, logD 4.0743, and polar surface area 72.84 Ų . The 3-cyanoquinoline scaffold is a recognized pharmacophore in medicinal chemistry, with multiple members (e.g., pelitinib, SAB402) demonstrating potent inhibition of ErbB family tyrosine kinases including EGFR and HER4 at sub-nanomolar to low nanomolar IC₅₀ values [1][2]. The target compound structurally differentiates itself through its ethyl benzoate ester terminus linked via a piperidine-4-amido bridge, a configuration that may influence both target engagement and physicochemical properties relative to close analogs .

Scaffold 3-cyanoquinoline core for kinase-focused screening libraries
Terminus Ethyl benzoate ester for esterase‑lability SAR and cellular retention studies
Linker meta‑substituted benzamide bridge for molecular recognition differentiation

Limitations of Generic In-Class Substitution


Compounds within the 3-cyanoquinoline-piperidine-4-carboxamide family exhibit significant target potency and selectivity variation even with minor structural modifications. For example, C6/C7-substituted 3-cyanoquinolines in the same scaffold class show EGFRWT IC₅₀ values spanning from 0.03 nM to >5,000 nM depending on peripheral substitution pattern, demonstrating that scaffold identity alone does not predict biological performance [1]. The target compound's combination of an ethyl benzoate meta-substituted terminus with a piperidine-4-amido linker and an unsubstituted quinoline core creates a distinct physicochemical profile: logP 4.075 and polar surface area 72.84 Ų . The methyl ester analog (methyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate) differs by only a single methylene unit yet presents altered lipophilicity and hydrogen-bonding capacity that may shift target binding kinetics, metabolic stability, and solubility . The N-benzyl analog (CAS 1207018-01-6) replaces the benzoate ester entirely with a benzylamide, eliminating the ester functionality and altering both molecular weight (370.4 vs. 428.5 g/mol) and the potential for esterase-mediated metabolism . Generic substitution without experimental confirmation therefore risks selecting a compound with divergent potency, selectivity, ADME properties, or solubility characteristics.

Target: Ethyl ester
vs. Methyl ester analog
ΔlogP ≈ +0.5 may shift membrane partitioning and apparent cellular potency.
Target: Ester‑bearing
vs. N‑benzyl amide analog
Absence of ester functionality removes esterase‑mediated metabolism risk, altering intracellular exposure profile.
Target: Amido‑benzoate spacer
vs. Direct piperidine‑ester
Lack of aromatic spacer reduces molecular size and may limit sub‑pocket occupancy in kinase binding sites.

Quantitative Differentiation from Closest Analogs


Ethyl Ester vs. Methyl Ester: Lipophilicity and PSA

The target compound possesses an ethyl benzoate ester terminus, whereas the closest analog carries a methyl ester (methyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate). This single methylene difference produces quantifiable shifts in key physicochemical parameters relevant to membrane permeability, solubility, and oral bioavailability prediction. The target compound's calculated logP is 4.075, logD (pH 7.4) is 4.0743, and logSw (intrinsic aqueous solubility) is -3.9059, with a polar surface area of 72.843 Ų . While direct measured values for the methyl ester analog are not publicly available, the ethyl-to-methyl ester substitution predictably reduces logP by approximately 0.5 log units based on the Hansch π constant for a methylene group (+0.5), shifting the analog toward lower lipophilicity and potentially higher aqueous solubility [1]. The target compound's higher logP may confer enhanced membrane partitioning in cell-based assays compared to the methyl ester analog, a factor that must be controlled when interpreting apparent cellular potency.

Ethyl vs. Methyl Ester Lipophilicity
Reported
ΔlogP ≈ +0.5 (target higher); ΔMW +14 Da; PSA 72.84 Ų
Supports cell‑based assay partitioning interpretation
In silico estimates; experimental logP/D not available for comparator
Physicochemical profiling Lipophilicity Drug-likeness prediction

Kinase Inhibition Potential: Quinoline vs. Non-Quinoline Scaffolds

The 3-cyanoquinoline core is a validated kinase inhibitor pharmacophore. In published radioisotope filter binding assays, structurally related 3-cyanoquinoline-piperidine analogs achieved EGFRWT IC₅₀ values as low as 2.4 nM and HER4 IC₅₀ values as low as 0.03 nM [1]. The clinically investigated 3-cyanoquinoline pelitinib (EKB-569) irreversibly inhibits EGFR, HER2, and HER4 at nanomolar concentrations [2]. In contrast, piperidine-4-carboxamide compounds lacking the quinoline ring system (e.g., simple N-benzyl piperidine carboxamides) show binding primarily to sigma receptors (σ₁/σ₂) rather than kinases, with reported Kᵢ values in the nanomolar to micromolar range for sigma receptor subtypes [3]. The target compound's 3-cyanoquinoline moiety thus predicts kinase-directed pharmacology, whereas the N-benzyl analog (CAS 1207018-01-6) and related amide derivatives lacking the quinoline may exhibit entirely different target profiles.

Kinase Scaffold vs. Sigma Receptor
Class‑level
3‑cyanoquinoline core linked to EGFR/HER4 inhibition; non‑quinoline piperidine‑amides prefer sigma receptors
Class‑level kinase targeting hypothesis; sigma‑biased analogs require target‑specific validation
No direct binding data for CAS 1206987‑93‑0
Kinase inhibition EGFR/ErbB family Tyrosine kinase

Ester vs. Amide Terminus: Structural and Metabolic Differences

The target compound incorporates a meta-substituted ethyl benzoate ester connected via an amide bond to the piperidine ring (7 H-bond acceptors, 1 H-bond donor), whereas the N-benzyl analog (CAS 1207018-01-6) terminates in a simple benzylamide lacking the ester carbonyl and ethoxy group . This structural divergence produces a molecular weight difference of 58.1 Da (428.49 vs. 370.4 g/mol) and alters the hydrogen-bond acceptor count (7 vs. 4). The ester functionality introduces a site susceptible to intracellular esterase hydrolysis, potentially generating a carboxylic acid metabolite that may exhibit altered target affinity or cellular retention [1]. The benzylamide analog, lacking this ester, would not undergo analogous hydrolytic metabolism, potentially resulting in different intracellular accumulation and duration of action profiles.

Ester vs. Amide Terminus Metabolism
Reported
ΔMW +58.1 Da; ΔHBA +3; ethyl ester presents esterase‑labile site absent in benzylamide analog
Supports intracellular exposure and metabolic stability study design
Esterase susceptibility inferred from prodrug literature; not experimentally confirmed for these compounds
Structural comparator analysis Metabolic stability Hydrogen bonding

Amido Linker Impact: Comparison with Direct Piperidine-Ester Analog

The target compound differs from ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate (CAS 1021221-33-9) by the insertion of a 3-aminobenzoate (meta-substituted benzamide) linker between the piperidine carbonyl and the ethyl ester terminus . This structural modification increases molecular weight from 309.37 to 428.49 g/mol (+119.1 Da), raises the hydrogen-bond acceptor count from 4 to 7, and extends the molecular length, which is predicted to alter the polar surface area and potentially the conformational flexibility of the terminal ester group . The direct piperidine-ester analog lacks the aromatic amide spacer and therefore presents a more compact pharmacophore with reduced potential for π-stacking interactions at the target binding site.

Amido Linker vs. Direct Ester
Data to verify
ΔMW +119.1 Da; ΔHBA +3; aromatic aminobenzoate spacer absent in piperidine‑ester analog
Potential for sub‑pocket recognition; requires experimental confirmation
No head‑to‑head biological comparison available
Physicochemical comparison Linker pharmacophore Solubility prediction

Research Application Scenarios


Kinase-Focused HTS with 3-Cyanoquinoline Diversity

The compound is suitable as a structurally distinct member of a 3-cyanoquinoline-focused screening library, where its ethyl benzoate ester terminus and meta-substituted benzamide linker differentiate it from simpler piperidine-ester and benzylamide analogs . Published 3-cyanoquinoline analogs have demonstrated potent EGFR/HER kinase inhibition (IC₅₀ 0.03–2.4 nM), establishing the scaffold's relevance for oncology-focused kinase screening . Inclusion of this compound in screening decks provides scaffold diversity that may reveal subtype-selective kinase inhibition profiles not captured by existing 3-cyanoquinoline clinical candidates such as pelitinib .

SAR Studies: Ester vs. Amide Terminus Effects

The compound's ethyl benzoate ester distinguishes it from the N-benzyl amide analog (CAS 1207018-01-6) and the methyl ester analog. This structural divergence enables systematic SAR exploration of how ester versus amide C-terminal groups affect intracellular esterase hydrolysis rates, cellular retention, and apparent target engagement potency in cell-based assays . Researchers can use the target compound alongside its methyl ester and N-benzyl comparators in parallel to deconvolute the contributions of ester lability and lipophilicity to observed cellular IC₅₀ values .

Computational Docking and ADME Prediction

With calculated logP (4.075), logD (4.0743), logSw (-3.9059), and polar surface area (72.843 Ų) available from the ChemDiv catalog , the compound is primed for integration into computational ADME prediction workflows and molecular docking campaigns. These parameters place the compound within favorable drug-like chemical space (MW < 500, logP < 5, HBD ≤ 1) per Lipinski guidelines . Docking studies against ErbB family kinase crystal structures can leverage the known binding pose of the 3-cyanoquinoline core while exploring the conformational space accessible to the flexible benzoate ester terminus .

Application
Selection Property
Validation Focus
Kinase‑targeted screening libraries
Ethyl benzoate ester and meta‑benzamide linker for scaffold diversity
ErbB family kinase inhibition profiling
Ester/amide terminus SAR studies
Esterase lability and lipophilicity contrast with amide analogs
Intracellular retention and target engagement modulation
Computational ADME and docking
Calculated logP, logD, PSA parameters
Drug‑likeness prediction and binding pose exploration
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